3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile
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Overview
Description
3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a complex organic compound characterized by its unique molecular structure, which includes a quinoline core, a sulfonyl group, and cyano functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium cyanide (NaCN).
Addition: Electrophilic addition reactions may involve halogens or other electrophiles.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its cyano group can interact with biological targets, making it useful in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets can lead to the creation of novel therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including corrosion resistance and surface modification.
Mechanism of Action
The mechanism by which 3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile exerts its effects involves interactions with specific molecular targets. The cyano group can bind to metal ions or biological macromolecules, while the sulfonyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways and lead to desired outcomes, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
4-((3-Cyanophenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-5-carbonitrile
3-((4-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile
3-((3-Cyanophenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-6-carbonitrile
Uniqueness: 3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile stands out due to its specific arrangement of functional groups, which can lead to unique reactivity and biological activity compared to its analogs. Its distinct structure allows for selective interactions with biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
3-(3-cyanophenyl)sulfonyl-4-oxo-1H-quinoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O3S/c18-8-11-2-1-3-13(6-11)24(22,23)16-10-20-15-5-4-12(9-19)7-14(15)17(16)21/h1-7,10H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKHAULCJSHYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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